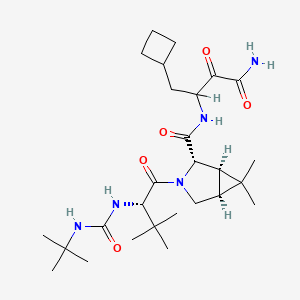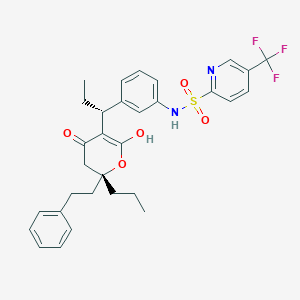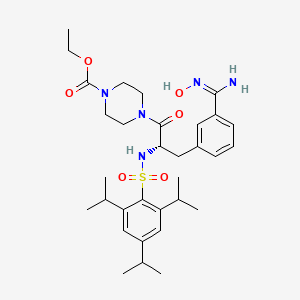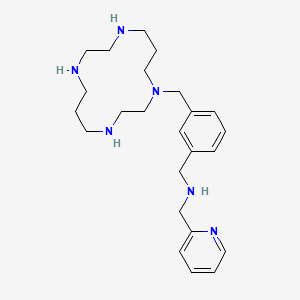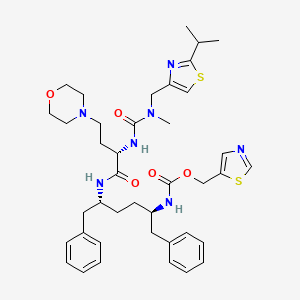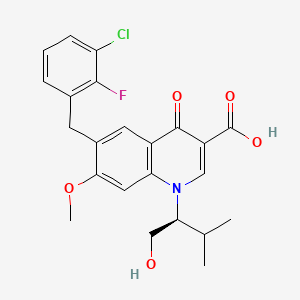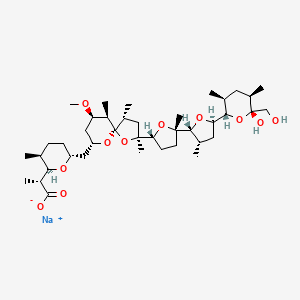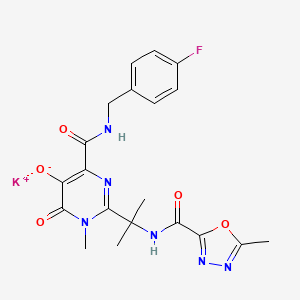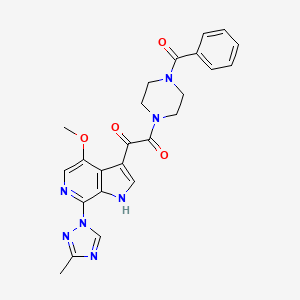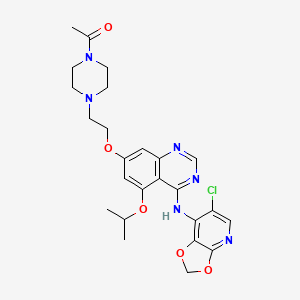
Piperazine, 1-acetyl-4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-
Übersicht
Beschreibung
AZD-0424 ist ein oral verabreichbarer, dual selektiver Inhibitor der proto-onkogenen Nicht-Rezeptor-Tyrosinkinasen Src und ABL1. Diese Kinasen spielen eine entscheidende Rolle bei der Progression von Krebs, einschließlich Zellproliferation, Angiogenese und Metastasierung. AZD-0424 hat eine potenzielle antineoplastische Aktivität gezeigt, indem es Apoptose und Zellzyklusarrest in verschiedenen Krebszelllinien induziert .
Herstellungsmethoden
AZD-0424 wurde ursprünglich von AstraZeneca entwickelt, um das Tumorwachstum zu hemmen. Die Syntheserouten und Reaktionsbedingungen für AZD-0424 beinhalten die Verwendung von Chinazolinaminen, die heterocyclische aromatische Verbindungen sind, die einen Chinazolinrest enthalten, der durch eine oder mehrere Amingruppen substituiert ist . Die industriellen Produktionsmethoden für AZD-0424 sind nicht weit verbreitet, aber es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die bestimmte Reagenzien und Bedingungen beinhalten .
Vorbereitungsmethoden
AZD-0424 was originally developed by AstraZeneca to inhibit tumor growth. The synthetic routes and reaction conditions for AZD-0424 involve the use of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The industrial production methods for AZD-0424 are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .
Analyse Chemischer Reaktionen
AZD-0424 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
AZD-0424 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Forschungswerkzeug verwendet, um die Inhibition von Src- und ABL1-Kinasen zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Src- und ABL1-Kinasen bei Zellproliferation, Angiogenese und Metastasierung zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krebsarten, einschließlich Brustkrebs, Lungenkrebs und Darmkrebs.
Industrie: Es wird bei der Entwicklung neuer Krebstherapien und als Forschungsreagenz in der Medikamentenentwicklung verwendet
Wirkmechanismus
AZD-0424 übt seine Wirkung aus, indem es die Aktivität von Src- und ABL1-Kinasen hemmt. Src-Kinase ist an der Regulation des Knochenstoffwechsels, der Proliferation und der Angiogenese beteiligt, während ABL1-Kinase eine Rolle bei soliden Tumoren spielt. Durch die Hemmung dieser Kinasen induziert AZD-0424 Apoptose und Zellzyklusarrest in Krebszellen. Die beteiligten molekularen Ziele und Pfade umfassen die Phosphorylierung von Tyrosin-416 von Src und die Regulation des Zellzyklusfortschritts .
Wirkmechanismus
AZD-0424 exerts its effects by inhibiting the activity of Src and ABL1 kinases. Src kinase is involved in regulating bone metabolism, proliferation, and angiogenesis, while ABL1 kinase plays a role in solid tumors. By inhibiting these kinases, AZD-0424 induces apoptosis and cell cycle arrest in cancer cells. The molecular targets and pathways involved include the phosphorylation of tyrosine-416 of Src and the regulation of cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
AZD-0424 ist einzigartig in seiner dual selektiven Inhibition von Src- und ABL1-Kinasen. Ähnliche Verbindungen umfassen:
AZM559756: Ein weiterer Src-Kinase-Inhibitor mit potenzieller antineoplastischer Aktivität.
AZD0530: Ein selektiver Src-Kinase-Inhibitor, der Apoptose in Lymphomzellen induziert.
Saracatinib: Ein verwandter Src-Inhibitor, der in klinischen Studien zur Behandlung von Alzheimer-Krankheit und Alkoholismus eingesetzt wurde
AZD-0424 zeichnet sich durch seine höhere Wirksamkeit bei der Induktion von Apoptose und Zellzyklusarrest bei niedrigeren Konzentrationen im Vergleich zu diesen ähnlichen Verbindungen aus .
Eigenschaften
IUPAC Name |
1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWATCATLSSVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692054-06-1 | |
| Record name | AZD-0424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-0424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

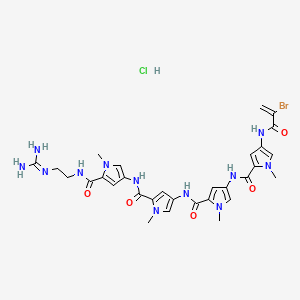

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
